molecular formula C10H11N3 B1219069 1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline CAS No. 32725-29-4

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline

Cat. No.: B1219069
CAS No.: 32725-29-4
M. Wt: 173.21 g/mol
InChI Key: DLLZYXWYSUGNDI-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is structurally characterized by a fused imidazole and quinazoline ring system, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline typically involves the reaction of 2-chloro-4,5-dihydroimidazole with 2-aminoacetophenones in dichloromethane at ambient temperature . This reaction proceeds through the formation of an enamine intermediate, which can undergo further cycloaddition reactions to yield various derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline involves its interaction with α-adrenergic and imidazoline receptors. This interaction leads to vasodilation and a subsequent reduction in blood pressure . The compound’s ability to modulate these receptors without causing orthostatic hypotension is particularly noteworthy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline is unique due to its fused ring system, which provides a rigid structure that can enhance receptor binding affinity and selectivity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .

Properties

IUPAC Name

2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-4-9-8(3-1)7-13-6-5-11-10(13)12-9/h1-4H,5-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLZYXWYSUGNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CC=CC=C3NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33376-05-5 (mono-hydrochloride)
Record name 1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032725294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10186400
Record name 1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32725-29-4
Record name 1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032725294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-TETRAHYDROIMIDAZO(2,1-B)QUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1KQ4XFJ99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline
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Reactant of Route 5
1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline
Reactant of Route 6
1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline

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